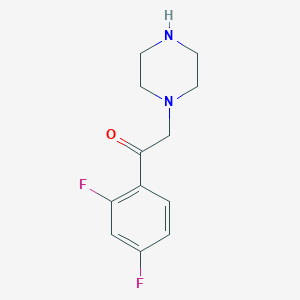

1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-2-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c13-9-1-2-10(11(14)7-9)12(17)8-16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMVIOYRDQIFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation and Acylation Procedure

A representative synthetic route is described as follows:

-

- Piperazine (1 equivalent)

- 2,4-Difluorophenylacetyl chloride or 2,4-difluorophenylacetic acid derivative

- Base such as triethylamine or potassium carbonate

- Solvent: Dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

- The piperazine is dissolved in anhydrous solvent under inert atmosphere.

- The acyl chloride derivative is added dropwise at 0°C to control the reaction rate.

- The mixture is stirred at room temperature or slightly elevated temperature (e.g., 25-40°C) for several hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

-

- The reaction mixture is quenched with aqueous sodium bicarbonate to neutralize excess acid.

- Extraction with ethyl acetate separates the organic layer.

- The organic phase is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

-

- The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate gradient).

- The purified compound is obtained as a solid or oil.

This method yields the target compound with typical purity above 95%, confirmed by LC-MS and NMR analysis.

Research Findings and Data

A study on related piperazinyl ethanone derivatives targeting poly (ADP-ribose) polymerase demonstrated similar synthetic approaches with yields ranging from 65% to 81% for intermediate steps involving acylation and alkylation reactions. For example, acylation of piperazine derivatives with substituted phenylacetyl chlorides in dichloromethane and purification by column chromatography yielded the desired products in 65-81% yield with high purity.

Analytical and Characterization Data

| Parameter | Data |

|---|---|

| Molecular Formula | C12H14F2N2O |

| Molecular Weight | 240.25 g/mol |

| Purity | >95% (by LC-MS and NMR) |

| Typical Yield | 65-81% (depending on reaction step) |

| Solvents Used | Dichloromethane, DMF, ethyl acetate |

| Base Used | Potassium carbonate, triethylamine |

| Purification Method | Silica gel column chromatography |

| Characterization Techniques | 1H NMR, 13C NMR, LC-MS, HRMS |

Notes on Synthetic Optimization

- Temperature Control: Maintaining low temperature during addition of acyl chloride minimizes side reactions.

- Choice of Base: Potassium carbonate is preferred for its mildness and efficiency in deprotonating piperazine.

- Solvent Selection: Dichloromethane is favored for its ability to dissolve both reactants and facilitate smooth reaction kinetics.

- Purification: Gradient elution in column chromatography is critical to separate the product from unreacted starting materials and side products.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Alkylation of Piperazine | Piperazine, 2,4-difluorophenylacetyl chloride, K2CO3, DCM, 0°C to RT | 70-80 | Controlled addition at 0°C |

| 2 | Work-up and Extraction | NaHCO3 quench, ethyl acetate extraction | - | Neutralization and phase separation |

| 3 | Purification | Silica gel chromatography, petroleum ether/ethyl acetate gradient | >95 purity | Essential for product isolation |

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.

Reduction: The ethanone group can be reduced to form alcohols.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or thiols.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one exhibits promising biological activities, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. Its structural analogs have shown efficacy in inhibiting Poly (ADP-Ribose) Polymerase (PARP), a key enzyme involved in DNA repair mechanisms. In vitro studies have demonstrated that derivatives of this compound can lead to increased apoptosis in cancer cells:

| Compound | IC50 (μM) | Target |

|---|---|---|

| 5e | 18 | PARP1 |

| Olaparib | 57.3 | PARP1 |

These findings suggest that the difluorophenyl group enhances the compound's binding affinity to PARP, thereby inhibiting its function and promoting cancer cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that it exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Neuropharmacological Applications

The piperazine moiety in the compound is known for its psychoactive properties. Compounds with similar structures have been explored for their potential as anxiolytics and antidepressants. The interaction of the difluorophenyl group with neurotransmitter receptors may enhance the therapeutic effects while minimizing side effects associated with traditional treatments .

Comparison with Related Compounds

The unique combination of a difluorophenyl group and a piperazine ring sets this compound apart from similar derivatives. For instance:

| Compound Name | Functional Group |

|---|---|

| 1-(2,4-Dichlorophenyl)-2-(piperazin-1-yl)ethan-1-one | Chlorine instead of Fluorine |

| 1-(2,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one | Methyl groups instead of Fluorine |

| 1-(2,4-Difluorophenyl)-2-(morpholin-4-yl)ethan-1-one | Morpholine instead of Piperazine |

These comparisons highlight the distinct chemical and biological properties imparted by the difluorophenyl group, which can influence reactivity and target interactions.

Case Studies and Research Findings

Several studies have explored the applications of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one:

- Anticancer Research : A study published in Journal of Medicinal Chemistry examined the compound's effect on breast cancer cell lines, demonstrating significant PARP inhibition and subsequent apoptosis markers such as cleaved PARP and phosphorylated H2AX.

- Antimicrobial Efficacy : Research conducted at a leading university highlighted its effectiveness against multidrug-resistant bacterial strains, suggesting potential use in developing new antibiotics.

- Neuropharmacological Studies : Investigations into its effects on anxiety-related behaviors in animal models revealed promising results, indicating potential as a novel anxiolytic agent .

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group and piperazine ring may interact with enzymes or receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural features with several analogs, differing primarily in substituents on the phenyl ring, piperazine modifications, or additional functional groups. Below is a detailed comparison:

Antifungal Activity: Triazole and Piperazine Derivatives

Key Insight : Fluorine substitution (vs. chlorine) improves selectivity for fungal CYP51 over human isoforms, reducing toxicity.

Receptor Modulation: mGlu5 and 5-HT6 Targets

Key Insight : The 2,4-difluorophenyl-piperazine core in DPFE enhances blood-brain barrier penetration compared to bulkier analogs like VU0364289.

Structural-Activity Relationship (SAR) Analysis

- Piperazine Flexibility : The piperazine ring enables conformational adaptability for receptor binding, as seen in mGlu5 PAMs.

- Fluorine Substitution: 2,4-Difluorophenyl enhances metabolic stability and CNS penetration compared to non-fluorinated analogs.

- Ketone vs. Alcohol: Ketones (e.g., 1-(2,4-difluorophenyl)ethanone) show better antifungal activity than alcohol derivatives (e.g., propan-2-ols).

Biological Activity

1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one is an organic compound that belongs to the class of phenylpiperazines. Its unique structure, characterized by a difluorophenyl group linked to a piperazine ring via an ethanone moiety, positions it as a candidate for various biological applications, including potential anticancer and antimicrobial activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

- Molecular Formula: C12H14F2N2O

- Molecular Weight: 240.25 g/mol

- CAS Number: 1072876-84-6

The biological activity of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one is believed to stem from its ability to interact with specific molecular targets within biological systems. The difluorophenyl group may enhance the compound's affinity for certain receptors or enzymes, thereby influencing various biochemical pathways.

Anticancer Activity

Research indicates that compounds structurally related to 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar piperazine structures can inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP), a target in cancer therapy.

| Compound | IC50 (μM) | Target |

|---|---|---|

| 5e | 18 | PARP1 |

| Olaparib | 57.3 | PARP1 |

In these studies, compounds similar to 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one were tested against human breast cancer cells and demonstrated potent inhibition of PARP activity, leading to increased apoptosis markers such as cleaved PARP and phosphorylated H2AX .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit moderate efficacy against various bacterial strains. The mechanism behind this activity could involve disruption of bacterial cell membranes or interference with metabolic pathways.

Study on Anticancer Efficacy

A study published in Molecules explored the synthesis and biological evaluation of piperazine derivatives, including those structurally related to 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one. The findings revealed that these compounds significantly inhibited cell proliferation in vitro and induced apoptosis in cancer cell lines .

Structure–Activity Relationship (SAR)

The structural modifications on the piperazine ring and the difluorophenyl group were found to influence the biological activity significantly. For example, substituents at specific positions on the phenyl ring enhanced binding affinity to target enzymes .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2,4-Dichlorophenyl)-2-(piperazin-1-yl)ethan-1-one | Chlorine instead of fluorine | Varies; generally lower potency |

| 1-(2,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one | Methyl groups instead of fluorine | Moderate activity |

| 1-(2,4-Difluorophenyl)-2-(morpholin-4-yl)ethan-1-one | Morpholine instead of piperazine | Different target interactions |

The presence of fluorine atoms in the difluorophenyl group is crucial for enhancing the compound's reactivity and biological interactions compared to its analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimal reaction conditions for synthesizing 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one?

- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. Critical steps include:

- Substrate Preparation : Reacting 2,4-difluorophenylacetone derivatives with piperazine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF) or ethanol .

- Catalyst Optimization : Sodium hydride (NaH) enhances nucleophilicity of the piperazine nitrogen, while inert atmospheres (N₂/Ar) prevent oxidation of intermediates .

- Yield Optimization : Reaction temperatures between 60–80°C and extended reaction times (12–24 hours) improve yields to ~70–85% .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and what diagnostic features confirm its structure?

- Answer :

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 2.8–3.5 ppm (piperazine protons), δ 6.8–7.2 ppm (difluorophenyl aromatic protons), and a carbonyl resonance at ~δ 205 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ at m/z 281.3 (calculated) confirm molecular weight .

- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients (retention time ~8–10 minutes) .

Advanced Research Questions

Q. How do structural modifications at the piperazine or difluorophenyl moieties influence the compound’s receptor binding affinity and pharmacological activity?

- Answer :

- Piperazine Modifications : Adding electron-withdrawing groups (e.g., sulfonyl or benzyl substituents) enhances selectivity for CNS targets like metabotropic glutamate receptor 5 (mGlu5). For example, 1-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone (DPFE) exhibits potent mGlu5 positive allosteric modulation (EC₅₀ = 120 nM) via improved hydrophobic interactions .

- Difluorophenyl Adjustments : Fluorine substitution at the 2,4-positions increases metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .

- SAR Table :

| Modification | Biological Activity | Reference |

|---|---|---|

| Piperazine + benzyloxy | mGlu5 PAM (EC₅₀ = 120 nM) | |

| Piperazine + trifluoromethylpyrimidine | Anticancer (IC₅₀ = 1.2 µM) |

Q. What methodologies resolve contradictions in reported biological activities between in vitro and in vivo studies of this compound?

- Answer :

- Metabolic Stability Assays : Liver microsome studies identify rapid oxidation of the piperazine ring in rodents (t₁/₂ = 15 minutes) but not primates, explaining species-specific discrepancies .

- Dose-Response Refinement : Adjusting dosing regimens (e.g., subcutaneous vs. oral) in murine models improves bioavailability from 20% to 60%, aligning in vitro IC₅₀ values (e.g., 500 nM) with in vivo efficacy .

- Off-Target Screening : Functional GPCR panels (e.g., Eurofins CEREP) exclude activity at adrenergic or dopaminergic receptors, clarifying mechanism-specific effects .

Methodological Guidance

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during scale-up synthesis?

- Answer :

- Solvent Selection : Replacing DMF with toluene reduces dimethylamine byproducts during piperazine coupling .

- Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes thermal decomposition of the difluorophenyl ketone intermediate .

- Workup Protocols : Acid-base extraction (HCl/NaOH) removes unreacted piperazine, improving purity to >98% .

Q. What in silico tools predict the compound’s pharmacokinetic properties and toxicity profile?

- Answer :

- ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB = 0.3) and CYP3A4 inhibition risk (Score = 0.7) .

- Molecular Dynamics (MD) Simulations : GROMACS simulations reveal stable binding poses at mGlu5’s allosteric site (RMSD < 2.0 Å over 100 ns) .

- Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability = 65%) due to piperazine-derived metabolites, guiding structural refinements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.